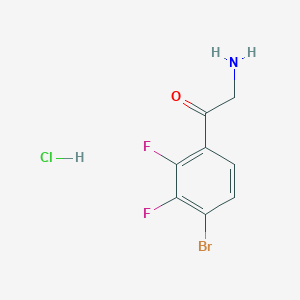
4-Bromo-2,3-difluorophenacylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-difluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H6BrF2N·HCl It is a derivative of phenacylamine, where the phenyl ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenacylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4, 2, and 3 positions of the phenyl ring. This can be achieved using bromine and fluorine reagents under controlled conditions.
Formation of Hydrochloride Salt: The resulting 4-Bromo-2,3-difluorophenacylamine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,3-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-difluorophenacylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-difluorophenacylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms play a crucial role in modulating its chemical reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,3-difluorophenol: A related compound with similar bromine and fluorine substitutions but different functional groups.
4-Bromo-2,5-difluorophenacylamine: Another derivative with different fluorine substitution patterns.
Uniqueness
4-Bromo-2,3-difluorophenacylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms in the phenyl ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H7BrClF2NO |
|---|---|
Molekulargewicht |
286.50 g/mol |
IUPAC-Name |
2-amino-1-(4-bromo-2,3-difluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO.ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;/h1-2H,3,12H2;1H |
InChI-Schlüssel |
SCEOBYQUGWVTML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CN)F)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


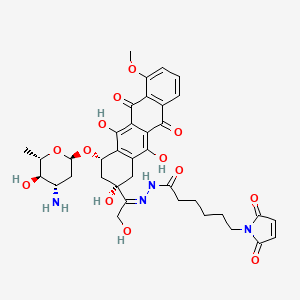


![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
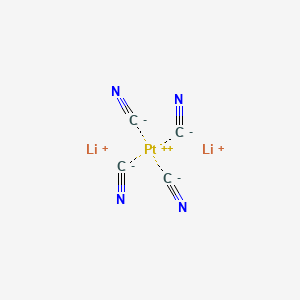
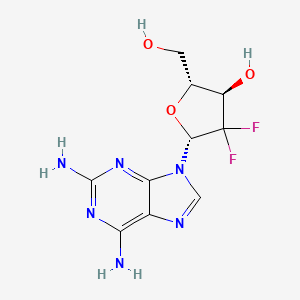
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
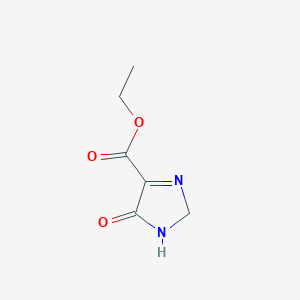
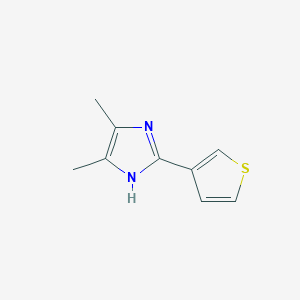
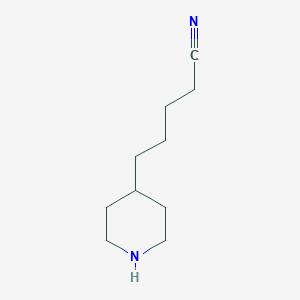
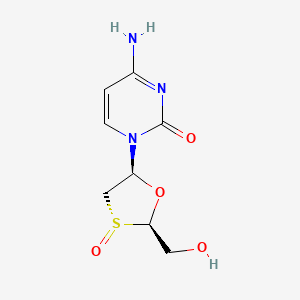
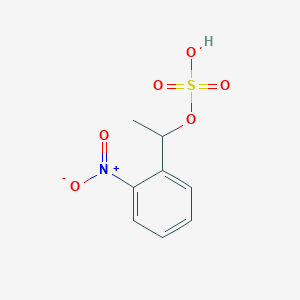
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
